molecular formula C9H5FN2O2S B13674957 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid

Katalognummer: B13674957
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: ZZPMNSXBDOLZFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety.

Vorbereitungsmethoden

The synthesis of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(3-Chloropyridin-4-yl)thiazole-4-carboxylic acid: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    2-(3-Bromopyridin-4-yl)thiazole-4-carboxylic acid: The bromine atom can also influence the compound’s reactivity and interactions

These comparisons highlight the unique properties of this compound, particularly its potential for specific applications in various fields.

Eigenschaften

Molekularformel

C9H5FN2O2S

Molekulargewicht

224.21 g/mol

IUPAC-Name

2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI-Schlüssel

ZZPMNSXBDOLZFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1C2=NC(=CS2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.